3'-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1'-biphenyl
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Overview
Description
3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl is a compound that features a trifluoromethoxy group attached to a biphenyl structure. The trifluoromethoxy group is known for its unique electronic properties, which make it a valuable substituent in various fields, including medicinal chemistry, agrochemicals, and materials science . The presence of the trifluoromethoxy group can enhance the compound’s metabolic stability, lipophilicity, and binding affinity in drug-target complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a trifluoromethoxy group is introduced using reagents such as trifluoromethyl ethers . The reaction conditions often involve the use of antimony trifluoride or hydrogen fluoride in the presence of a catalyst like antimony pentachloride .
Industrial Production Methods
Industrial production of trifluoromethoxy-containing compounds often employs scalable and operationally simple protocols. These methods include regioselective trifluoromethoxylation of functionalized aromatic compounds under mild reaction conditions . The use of palladium-catalyzed cross-coupling reactions and amidation reactions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced biphenyl derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethoxy group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Scientific Research Applications
3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins by providing additional interactions within the binding site . This can lead to modulation of the target protein’s activity, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)aniline: Another compound with a trifluoromethoxy group, used in chemical synthesis and studied for its biological activities.
4-Hydroxy-3’-Trifluoromethoxy-Substituted Resveratrol: A derivative of resveratrol with a trifluoromethoxy group, explored for its antioxidant properties.
Uniqueness
3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific structural features and the presence of the trifluoromethoxy group, which imparts distinct electronic properties. These properties make it a valuable compound in various fields, including medicinal chemistry and materials science .
Properties
CAS No. |
832110-64-2 |
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Molecular Formula |
C13H13F3O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)17-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2 |
InChI Key |
ARGMDPOEGOOKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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